

Azide-PEG6-Tos PEG-based PROTAC linker

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Compound Focus: Azide-PEG6-Tos

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Chemical Profile of Azide-PEG6-Tos

Azide-PEG6-Tos is a heterobifunctional polyethylene glycol (PEG) derivative widely used as a building block in constructing PROTACs and for bioconjugation via click chemistry [1] [2] [3].

Table 1: Fundamental Chemical and Physical Properties

Property	Specification
CAS Number	906007-10-1 [1] [2] [3]
Molecular Formula	$C_{19}H_{31}N_3O_8S$ [1] [2] [3]
Molecular Weight	461.53 g/mol [1] [2] [3]
IUPAC Name	2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [2] [3]
Purity	Typically $\geq 98\%$ [2]
Appearance	Colorless to light yellow liquid [1] [3]
Solubility	Soluble in DMSO [4]

Property	Specification
Storage	-20°C for short-term (1 month in solvent); -80°C for long-term (6 months in solvent) [1]

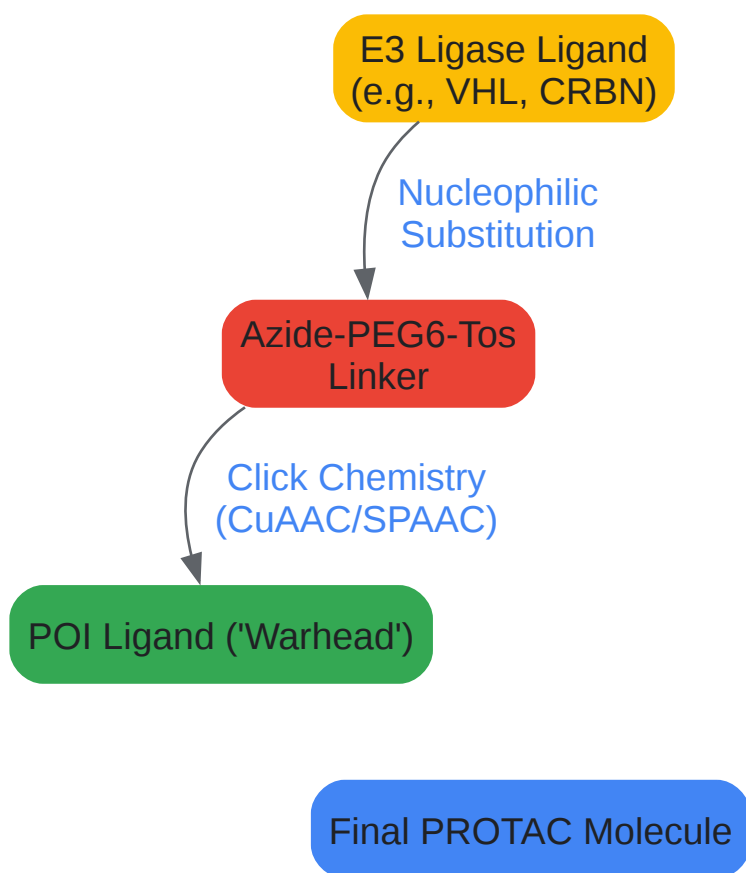
Table 2: Structural Components and Their Functions

Structural Component	Description	Role in Chemistry
Azide Group (N₃)	Linear, electron-rich moiety at one terminus [1].	Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkynes, DBCO, or BCN groups [1] [3].
PEG Spacer (6 units)	A chain of six ethylene glycol units (-CH ₂ CH ₂ O-) [1].	Enhances water solubility; provides flexibility and optimal length for ternary complex formation in PROTACs [5] [6] [7].
Tosylate Group (OTs)	An excellent leaving group (p-toluenesulfonate) at the opposite terminus [3].	Undergoes nucleophilic substitution reactions with amines, thiols, or alcohols [3].

Functional Applications in PROTAC Development

The primary application of **Azide-PEG6-Tos** is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] [3]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and degradation by the proteasome [1] [7].

Synthetic Strategy: **Azide-PEG6-Tos** serves as a versatile linker to connect the two key moieties of a PROTAC [1]. Its bifunctional nature allows for a modular assembly strategy, as visualized below.



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*Synthetic route for PROTAC assembly using **Azide-PEG6-Tos** as a heterobifunctional linker.*

Key Advantages of PEG Linkers:

- **Improved Solubility:** The introduction of PEG units increases the water-solubility of PROTAC molecules, which can positively affect cell permeability and oral absorption [5] [6].
- **Systematic Optimization:** The length of the linker is critical for productive ternary complex formation. Systematic changes are easily achieved by using PEGs of different lengths, allowing for efficient screening of degraders [6] [7].
- **Versatile Chemistry:** The orthogonal reactivity of the azide and tosylate groups enables sequential and controlled conjugation under mild conditions [8].

Experimental Protocols and Handling

1. Conjugation via Tosylate Group (Nucleophilic Substitution) The tosylate group is highly reactive towards nucleophiles. A typical reaction with an amine proceeds as follows [3]:

- **Procedure:** Dissolve the amine nucleophile (1.0-1.2 equiv) and **Azide-PEG6-Tos** (1.0 equiv) in an anhydrous aprotic solvent like DMF or acetonitrile. Add a base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv) to scavenge the acid generated. Stir the reaction at room temperature or elevated temperatures (e.g., 40-60°C) and monitor by TLC or LC-MS until completion.
- **Work-up:** After reaction completion, concentrate the mixture under reduced pressure and purify the intermediate product (now an "Azide-PEG6-Amide" or similar) using flash chromatography or preparative HPLC.

2. Conjugation via Azide Group (Click Chemistry) The resulting intermediate from the first step can then be conjugated via its azide group.

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** Dissolve the azide-functionalized intermediate (1.0 equiv) and an alkyne-containing molecule (1.0-1.5 equiv) in a mixture of *tert*-butanol and water. Add sodium ascorbate (0.1-0.2 equiv) and copper(II) sulfate pentahydrate (0.05-0.1 equiv) sequentially. The ascorbate reduces Cu(II) to the active Cu(I) catalyst. Stir the reaction at room temperature until complete, then purify the final PROTAC by reverse-phase HPLC [1] [3].
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This copper-free method is preferable for sensitive biological molecules. Simply mix the azide-functionalized intermediate with a molecule bearing a strained alkyne (e.g., DBCO or BCN) in a suitable solvent at room temperature or 37°C. The reaction proceeds without a catalyst and is typically complete in several hours [1].

Key Handling and Storage Considerations:

- **Stability:** Store the product as recommended. The azide group is generally stable under a wide range of conditions, but the tosylate is a good leaving group and can be hydrolyzed by moisture over time [3] [8].
- **Safety:** While not explicitly classified in the search results, azide compounds should be treated with caution. Always consult the Safety Data Sheet (SDS) before use.

Comparison with Other PROTAC Linkers

While PEG linkers are common, the choice of linker is a critical determinant of PROTAC performance [7] [9].

Table 3: Common Types of Linkers in PROTAC Design

Linker Type	Key Features	Considerations
PEG-based (e.g., Azide-PEG6-Tos)	Flexible, hydrophilic, improves solubility, easily tunable length [6] [9].	May have reduced metabolic stability; can be more challenging to synthesize [9].
Alkyl-chain	Synthetically accessible, chemically stable [5] [9].	Tend to be hydrophobic, which may limit aqueous solubility [9].
Rigid (e.g., Triazole, Piperazine)	Restricts conformation, can improve metabolic stability and selectivity [9].	Less flexible, which may not be suitable for all target interfaces.

Critical Considerations for Research Use

- **Linker Design is Crucial:** The linker is far more than a passive spacer. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, degradation efficiency, and physicochemical properties [7] [9]. A "trial and error" approach is often necessary to identify the optimal linker for a given target pair [7].
- **Non-Cleavable Nature:** **Azide-PEG6-Tos** forms stable, non-cleavable linkages [4]. This is desirable for the sustained degradation of the target protein.
- **Product Quality:** The compound is sold with the explicit warning "**For research use only. We do not sell to patients.**" [1] [2].

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